molecular formula C18H21NO4S B6413128 2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid, 95% CAS No. 1261972-15-9

2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid, 95%

Cat. No. B6413128
CAS RN: 1261972-15-9
M. Wt: 347.4 g/mol
InChI Key: KTYCOIKMJQRPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid, 95% (2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid) is a sulfonamide derivative of benzoic acid. It is an organic compound with a molecular formula of C12H15NO3S. It is a colorless solid, soluble in water, and has a melting point of 154-155°C. It is used in a variety of industrial and scientific applications, including as a reagent in organic synthesis, a catalyst in pharmaceuticals and a stabilizer in food products.

Mechanism of Action

2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid is believed to act as a proton donor in organic synthesis, as well as an acid catalyst in pharmaceutical and food products. It can also act as a chiral auxiliary in the synthesis of new sulfonamides.
Biochemical and Physiological Effects
2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid has several advantages for use in lab experiments. It is relatively inexpensive and readily available, and it is relatively stable and non-toxic. However, it can be difficult to obtain in large quantities, and it can be difficult to work with due to its low solubility.

Future Directions

2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid has potential for a variety of future applications. It could be used in the development of new antimicrobial drugs, as well as in the synthesis of new chiral sulfonamide compounds. It could also be used in the development of new food preservatives and stabilizers. Additionally, it could be used to develop new catalysts for organic synthesis, as well as new pharmaceuticals. Finally, it could be used to develop new materials for use in various industrial applications.

Synthesis Methods

2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid can be synthesized using a variety of methods. One method involves the reaction of 4-t-butylsulfamoylphenol with 6-methylbenzoic acid in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out at 70-80°C for 1-2 hours, and the product is then isolated by filtration and recrystallization.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)-6-methylbenzoic acid has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, as a catalyst in pharmaceuticals, and as a stabilizer in food products. It has also been used in the synthesis of new chiral sulfonamides, which have potential applications in drug discovery.

properties

IUPAC Name

2-[4-(tert-butylsulfamoyl)phenyl]-6-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-12-6-5-7-15(16(12)17(20)21)13-8-10-14(11-9-13)24(22,23)19-18(2,3)4/h5-11,19H,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYCOIKMJQRPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=C(C=C2)S(=O)(=O)NC(C)(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-T-Butylsulfamoylphenyl)-6-methylbenzoic acid

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